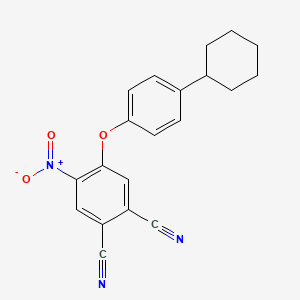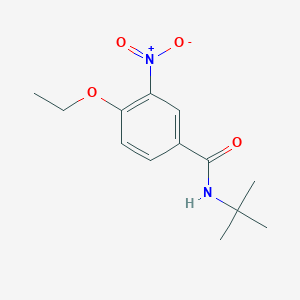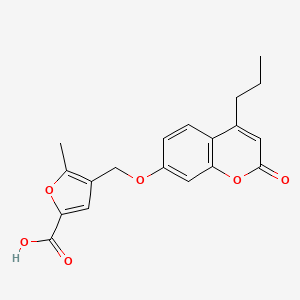
4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Overview
Description
4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound that features a cyclohexylphenoxy group and a nitrobenzene dicarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution of 4-bromo-5-nitrophthalonitrile with 4-cyclohexylphenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyclohexyl group can be oxidized to a cyclohexanone group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-(4-Cyclohexylphenoxy)-5-aminobenzene-1,2-dicarbonitrile.
Oxidation: this compound with oxidized cyclohexyl group.
Scientific Research Applications
4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylphenoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of 4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile.
4,5-Dichlorophthalonitrile: Another precursor that can be used to synthesize similar compounds with different substituents.
2-Cyclohexylphenol: A related compound that shares the cyclohexylphenol moiety.
Uniqueness
This compound is unique due to its combination of a nitrobenzene dicarbonitrile core with a cyclohexylphenoxy group. This combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c21-12-16-10-19(23(24)25)20(11-17(16)13-22)26-18-8-6-15(7-9-18)14-4-2-1-3-5-14/h6-11,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUWRINPZFRUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)

![2-(benzotriazol-1-yl)-N-[(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B5698120.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)

![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
![N-[(E)-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide](/img/structure/B5698194.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)


